molecular formula C32H47BrO10 B14138520 (1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione CAS No. 52659-57-1

(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione

Cat. No.: B14138520
CAS No.: 52659-57-1
M. Wt: 671.6 g/mol
InChI Key: RHJPBGWFGOAEID-FAXOFGCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione is a complex organic molecule with multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes bromine, hydroxyl, methoxy, and ketone groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Typical synthetic routes may include:

    Formation of the core structure: This step involves constructing the tricyclic framework through a series of cyclization reactions.

    Functional group introduction: Bromination, hydroxylation, and methoxylation are carried out using specific reagents such as bromine, hydrogen peroxide, and methanol under controlled conditions.

    Chiral center establishment: Enantioselective synthesis techniques, such as chiral catalysts or chiral auxiliaries, are employed to ensure the correct configuration of the chiral centers.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include:

    Batch processing: Small-scale production using batch reactors to maintain control over reaction conditions.

    Flow chemistry: Continuous flow reactors to improve reaction efficiency and scalability.

    Purification: Advanced purification techniques such as chromatography and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Conversion of ketone groups to secondary alcohols.

    Substitution: Replacement of the bromine atom with methoxy or other nucleophiles.

Scientific Research Applications

Chemistry

The compound’s complex structure makes it a valuable subject for studying stereochemistry, reaction mechanisms, and synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential bioactivity, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

The compound’s unique structure could lead to the development of new pharmaceuticals targeting specific molecular pathways.

Industry

In industrial applications, the compound may be used as a precursor for the synthesis of other complex molecules or as a catalyst in specific reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. For example:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: The compound may interact with cellular receptors, modulating signal transduction pathways.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-chloro-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione
  • (1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-fluoro-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione

Uniqueness

The presence of the bromine atom and the specific arrangement of functional groups in the compound make it unique compared to similar compounds. This uniqueness may result in different chemical reactivity and biological activity, making it a valuable subject for further research.

Properties

CAS No.

52659-57-1

Molecular Formula

C32H47BrO10

Molecular Weight

671.6 g/mol

IUPAC Name

(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione

InChI

InChI=1S/C32H47BrO10/c1-17(8-11-24(39-7)22-12-21(35)9-10-23(22)33)29-19(3)26-15-32(42-29)30(5,6)14-18(2)31(38,43-32)16-28(37)40-25(20(4)34)13-27(36)41-26/h9-10,12,17-20,24-26,29,34-35,38H,8,11,13-16H2,1-7H3/t17-,18+,19-,20+,24-,25+,26?,29+,31-,32-/m0/s1

InChI Key

RHJPBGWFGOAEID-FAXOFGCBSA-N

Isomeric SMILES

C[C@@H]1CC([C@@]23CC([C@@H]([C@H](O2)[C@@H](C)CC[C@@H](C4=C(C=CC(=C4)O)Br)OC)C)OC(=O)C[C@@H](OC(=O)C[C@@]1(O3)O)[C@@H](C)O)(C)C

Canonical SMILES

CC1CC(C23CC(C(C(O2)C(C)CCC(C4=C(C=CC(=C4)O)Br)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.